molecular formula C12H20N2O2S B6643720 N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide

Cat. No. B6643720
M. Wt: 256.37 g/mol
InChI Key: UZIDXYDYYHANSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide, commonly known as ADMA, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. ADMA is a sulfonamide compound that is structurally similar to L-arginine, an amino acid that is a precursor for nitric oxide (NO) synthesis. Inhibition of ADMA has been shown to increase NO production, which has implications for the treatment of various diseases.

Mechanism of Action

ADMA works by inhibiting the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for the degradation of ADMA and other methylated arginine derivatives. Inhibition of DDAH leads to an increase in ADMA levels, which in turn leads to a decrease in N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide production. By inhibiting ADMA, N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide production is increased, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
ADMA has been shown to have several biochemical and physiological effects. Inhibition of ADMA has been shown to increase N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide production, leading to improved endothelial function and vasodilation. This has implications for the treatment of various cardiovascular diseases. ADMA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as sepsis.

Advantages and Limitations for Lab Experiments

ADMA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. However, ADMA has limitations in that it is not very specific, as it inhibits both DDAH1 and DDAH2 isoforms. This can make it difficult to interpret results from experiments that use ADMA as an inhibitor.

Future Directions

There are several future directions for research on ADMA. One area of focus is the development of more specific inhibitors of DDAH, which would allow for more precise manipulation of N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide production. Another area of focus is the development of ADMA analogs that have improved pharmacokinetic properties and increased specificity for DDAH. Additionally, research is needed to better understand the role of ADMA in various disease states, and to identify new therapeutic targets for the treatment of these diseases.

Synthesis Methods

ADMA can be synthesized through several methods, including the reaction of 2,3-dimethyl-2-butanol with benzenesulfonyl chloride, followed by reaction with ammonia to form ADMA. Other methods include the reaction of 2,3-dimethyl-2-butanol with benzenesulfonyl azide, followed by reduction with hydrogen gas to form ADMA.

Scientific Research Applications

ADMA has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, as well as in the treatment of kidney diseases, such as chronic kidney disease and diabetic nephropathy. ADMA has also been studied for its potential use in the treatment of pulmonary hypertension and sepsis.

properties

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10(2)12(3,9-13)14-17(15,16)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIDXYDYYHANSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.